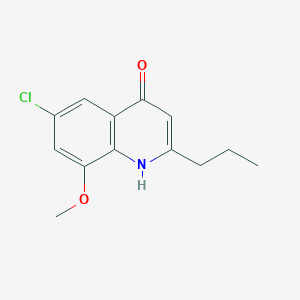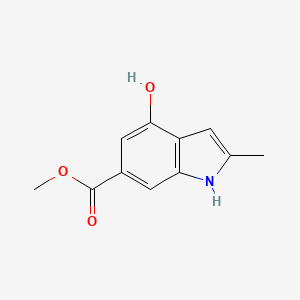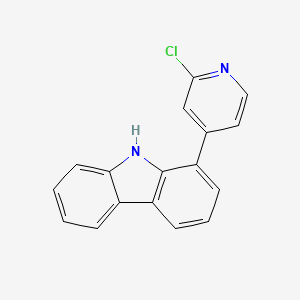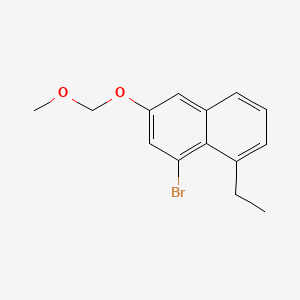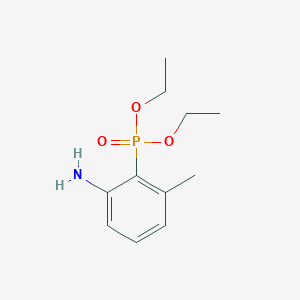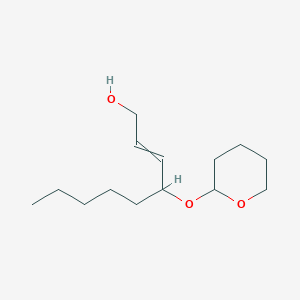
4-(Oxan-2-yloxy)non-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxan-2-yloxy)non-2-en-1-ol is a chemical compound with the molecular formula C₁₀H₁₈O₃. It is characterized by the presence of an oxane ring (a six-membered ether ring) attached to a non-2-en-1-ol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-2-yloxy)non-2-en-1-ol typically involves the reaction of a suitable oxane derivative with a non-2-en-1-ol precursor. One common method is the etherification reaction, where an oxane derivative reacts with a non-2-en-1-ol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and anhydrous conditions to promote the formation of the ether bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-2-yloxy)non-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the non-2-en-1-ol chain can be reduced to form a saturated alcohol.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
4-(Oxan-2-yloxy)non-2-en-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Oxan-2-yloxy)non-2-en-1-ol involves its interaction with specific molecular targets and pathways. The oxane ring and the non-2-en-1-ol chain can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(Oxan-2-yloxy)pentan-1-ol
- 11-(Oxan-2-yloxy)undec-4-en-1-ol
Comparison
4-(Oxan-2-yloxy)non-2-en-1-ol is unique due to its specific structure, which combines an oxane ring with a non-2-en-1-ol chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of the double bond in the non-2-en-1-ol chain can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C14H26O3 |
|---|---|
Molecular Weight |
242.35 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)non-2-en-1-ol |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,13-15H,2-6,8,10-12H2,1H3 |
InChI Key |
FIQGQPUYKMJMOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CCO)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


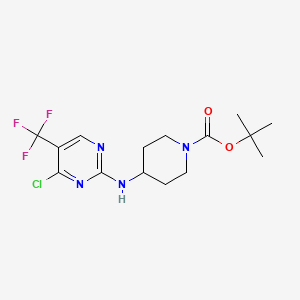
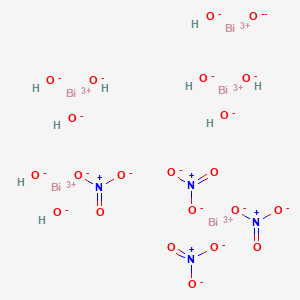
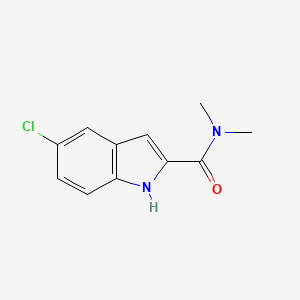
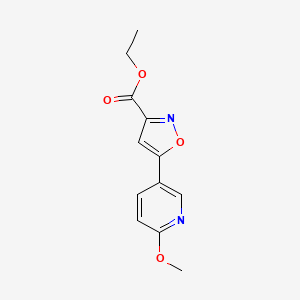
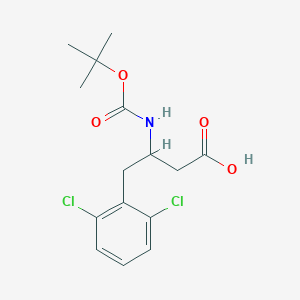
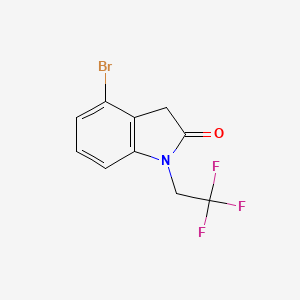
![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
